3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

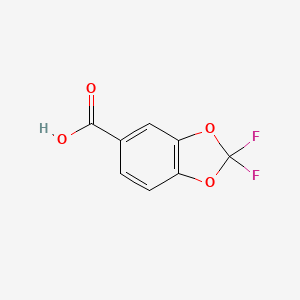

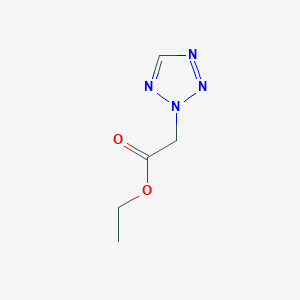

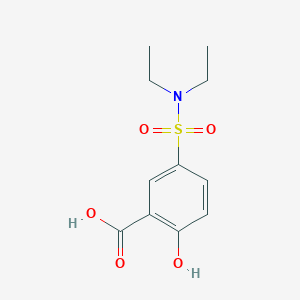

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is a chemical compound with the molecular formula C21H14O7 . It has a molecular weight of 378.3 g/mol .

Molecular Structure Analysis

The molecular structure of 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione consists of 21 carbon atoms, 14 hydrogen atoms, and 7 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione are not detailed in the available sources, it’s known that anthracyclines, a class of compounds to which this molecule belongs, can intercalate between the nucleotides of DNA and RNA, interfering with the replication of these nucleic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione include a molecular weight of 378.3 g/mol . Unfortunately, the available sources do not provide more detailed information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Cytotoxic Properties

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione, a derivative found in certain strains of Micromonospora, exhibits cytotoxicity against cancer cell lines. This was evidenced in a study where similar compounds showed cytotoxicity against the HCT-8 human colon adenocarcinoma cell line (Sousa et al., 2012).

Indicator for Acid-Base Titration

A derivative of this compound, synthesized through an environmentally friendly process, has been studied for its potential as an acid-base titration indicator. The compound exhibits a color change in solution under different pH conditions, making it useful for titrations involving strong acids and bases (Pyrko, 2021).

Structural Analyses and Synthesis

Studies focusing on the synthesis of related compounds have provided insights into their structural properties. For instance, the synthesis of indolo[1,2-b]isoquinolinediones and the study of their reduction have contributed to understanding the chemical structure and reactivity of similar compounds (Mérour et al., 1993).

Potential in Developing New Therapeutics

Research into similar compounds, such as the synthesis of 11,14-Diacetoxy-13-(acetoxymethyl)podocarpa-8,11,13-triene, has implications for developing new therapeutic agents. These studies reveal the potential of these compounds in medicinal chemistry and drug design (Matsumoto et al., 1982).

Biochemical Studies

The exploration of new perylenequinone derivatives from endophytic fungi showcases the biochemical potential of compounds like 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione. These studies contribute to understanding the biosynthesis and biological activities of these compounds (Chagas et al., 2016).

Wirkmechanismus

Anthracyclines, such as 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione, are known to inhibit cancer cell proliferation by several mechanisms. It is well established that these antibiotics intercalate between the nucleotides of DNA and RNA and interfere with the replication of these nucleic acids .

Eigenschaften

IUPAC Name |

3-acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O7/c1-8(22)9-6-11-14(12(23)7-9)20(26)17-16(19(11)25)18(24)10-4-3-5-13(28-2)15(10)21(17)27/h3-7,23-24,27H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHNHEFBYGYLQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=CC=C4OC)C(=C3C2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348238 |

Source

|

| Record name | 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione | |

CAS RN |

20982-41-6 |

Source

|

| Record name | 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)

![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)

![(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1330873.png)